(4-Chloronaphthalen-1-yl)methanamine hydrochloride
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Overview
Description
(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11Cl2N. It is a derivative of naphthalene, where a chlorine atom is substituted at the 4th position and a methanamine group is attached to the 1st position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloronaphthalen-1-yl)methanamine hydrochloride typically involves the chlorination of naphthalene followed by the introduction of the methanamine group. One common method involves the following steps:
Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 4-chloronaphthalene.
Amination: The 4-chloronaphthalene is then reacted with formaldehyde and ammonia to introduce the methanamine group, forming (4-Chloronaphthalen-1-yl)methanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the (4-Chloronaphthalen-1-yl)methanamine to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Chloronaphthalen-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylmethanamine.
Substitution: Formation of various substituted n
Properties
Molecular Formula |
C11H11Cl2N |
---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
(4-chloronaphthalen-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H |
InChI Key |
OYNHLOPNZUSOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CN.Cl |
Origin of Product |
United States |
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